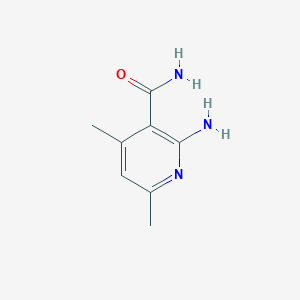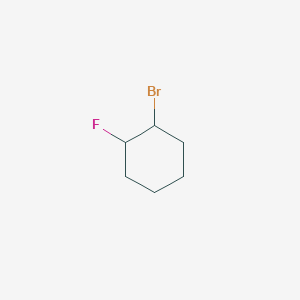
1-Bromo-2-fluorocyclohexane
描述
1-Bromo-2-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It is a halogenated cyclohexane derivative where a bromine atom and a fluorine atom are substituted at the first and second positions of the cyclohexane ring, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorocyclohexane can be synthesized through several methods. One common approach involves the halogenation of cyclohexane. The process typically starts with the bromination of cyclohexane to form 1-bromocyclohexane. This intermediate is then subjected to fluorination using a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Bromo-2-fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substituted cyclohexanes
- Alkenes
- Reduced cyclohexane derivatives
科学研究应用
1-Bromo-2-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its halogen atoms may enhance the biological activity and stability of the resulting compounds.
Medicine: Research into halogenated cyclohexane derivatives has shown potential in developing new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
作用机制
The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-Bromo-2-fluorocyclohexane can be compared with other halogenated cyclohexane derivatives:
1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and physical properties due to the difference in halogen electronegativity and size.
1-Bromo-2-iodocyclohexane: Contains an iodine atom, which is larger and less electronegative than fluorine, leading to distinct chemical behavior.
1-Chloro-2-fluorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine. The differences in halogen properties can affect the compound’s reactivity and applications.
Uniqueness: this compound is unique due to the combination of bromine and fluorine atoms on the cyclohexane ring. This specific arrangement can influence the compound’s chemical reactivity, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
1-bromo-2-fluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRVGXSORXOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938024 | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17170-96-6, 656-57-5 | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 1-bromo-2-fluorocyclohexane influence its reactivity with cobaloximes?
A1: The research focuses on the trans isomer of this compound. While the studies don't directly compare reactivity with the cis isomer, they highlight that the reaction yields (2-fluorocyclohexyl)-cobaloxime complexes. [] Notably, X-ray diffraction analysis revealed these complexes exist as the ae isomers, with the bulky Co(dmgH)2 moiety in the equatorial position. [] This suggests a preference for a specific orientation during the reaction, potentially influenced by steric factors. Further investigation into the reactivity of both cis and trans isomers could provide a more comprehensive understanding of these interactions.
Q2: The research mentions hindered rotation of the 2-fluorocyclohexyl ligand in the cobaloxime complex. What causes this phenomenon, and what evidence supports it?
A2: The hindered rotation arises from the axial orientation of the fluorine atom in the 2-fluorocyclohexyl ligand within the cobaloxime complex. [] This steric interaction is evidenced by the presence of two distinct sets of signals for the dmgH ligands in both 1H and 13C NMR spectra. [] DFT calculations further support this observation by showing distinct energy barriers for different conformations of the complex, confirming the restricted rotation around the cobalt-carbon bond. []
Q3: Beyond cobaloximes, what other applications or research areas might benefit from exploring the reactivity of this compound?
A3: this compound serves as a valuable building block for incorporating fluorinated cyclohexyl units into larger molecules. Potential applications extend to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


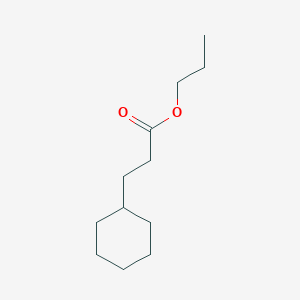
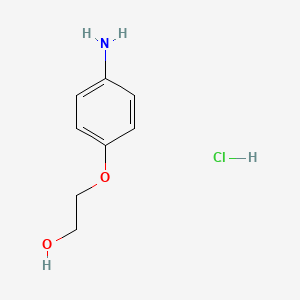
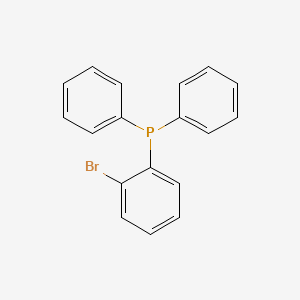
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)



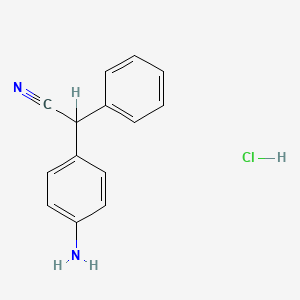
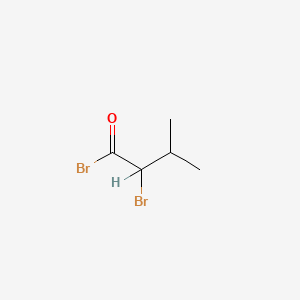
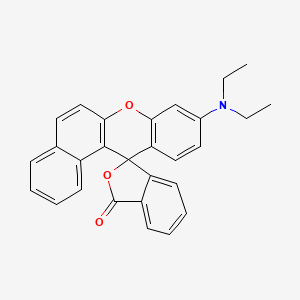
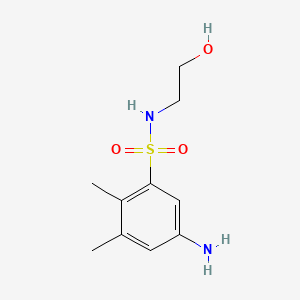
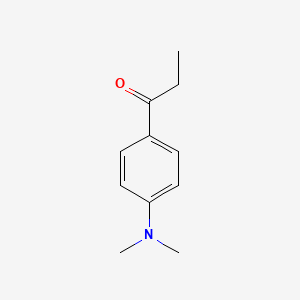
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
